2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(phenylthio)-2-propanol nitrate

Antifungal research Pharmaceutical intermediate Quality control

2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(phenylthio)-2-propanol nitrate (CAS 83337-43-3) is a synthetic imidazole derivative supplied as a nitrate salt. Structurally, it features a 2,4-dichlorophenyl group, an imidazole ring, and a phenylthio side chain on a propanol backbone, with a molecular weight of 442.3 g/mol.

Molecular Formula C18H17Cl2N3O4S
Molecular Weight 442.3 g/mol
CAS No. 83337-43-3
Cat. No. B12735026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(phenylthio)-2-propanol nitrate
CAS83337-43-3
Molecular FormulaC18H17Cl2N3O4S
Molecular Weight442.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O.[N+](=O)(O)[O-]
InChIInChI=1S/C18H16Cl2N2OS.HNO3/c19-14-6-7-16(17(20)10-14)18(23,11-22-9-8-21-13-22)12-24-15-4-2-1-3-5-15;2-1(3)4/h1-10,13,23H,11-12H2;(H,2,3,4)
InChIKeyDEPHXFPLEJBQND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(phenylthio)-2-propanol nitrate (CAS 83337-43-3): Basic Identity and Structural Context


2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(phenylthio)-2-propanol nitrate (CAS 83337-43-3) is a synthetic imidazole derivative supplied as a nitrate salt [1]. Structurally, it features a 2,4-dichlorophenyl group, an imidazole ring, and a phenylthio side chain on a propanol backbone, with a molecular weight of 442.3 g/mol [1]. The compound belongs to a class of imidazolylpropanols patented for antifungal applications [2], and is primarily positioned as a pharmaceutical intermediate and research tool for antifungal drug discovery [1].

Why 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(phenylthio)-2-propanol nitrate Cannot Be Simply Replaced by Generic Azoles or Imidazole Derivatives


Substituting this compound with a generic imidazole antifungal such as ketoconazole or miconazole is not scientifically justified because the specific phenylthio-ether side chain and the nitrate counterion in the 2-propanol scaffold are known to modulate both antifungal potency and physicochemical properties within this class [1]. The patent family covering these imidazolylpropanols explicitly demonstrates that variation in the thioether substituent (e.g., phenylthio versus butylthio versus benzylthio) yields compounds with distinct in vivo efficacy profiles [2]. For instance, the structurally related butylthio analog SM-4470 shows a twofold-higher in vivo activity than ketoconazole in systemic candidiasis models [3], indicating that side-chain identity is a critical driver of biological performance. Consequently, the nitrate salt form of the phenylthio derivative is not interchangeable with other azoles or even with other thioether variants without quantitative validation.

Quantitative Differentiation Evidence for 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(phenylthio)-2-propanol nitrate vs. Its Closest Analogs


Melting Point as an Identity and Purity Benchmark vs. the Free Base and Other Thioether Analogs

The nitrate salt form of this phenylthio-imidazolylpropanol exhibits a distinct melting point of 158–160°C (colorless prisms from methanol) [1], which differs markedly from the corresponding free base (non-salt) forms and from other structurally related thioether analogs. For example, the 3-methylphenylthio analog melts at 140–141.5°C [2], while the phenoxy analog nitrate melts at 149–151°C [3]. This melting point difference provides a direct, quantitative identity and purity benchmark that is specific to the nitrate salt of the phenylthio compound.

Antifungal research Pharmaceutical intermediate Quality control

Synthetic Yield as a Comparative Process Chemistry Metric for the Phenylthio Nitrate vs. the Phenoxy Nitrate Analog

In a consistent synthetic protocol starting from the common epoxide intermediate 2-(2,4-dichlorophenyl)-2-(imidazol-1-yl)methyloxirane, the phenylthio nitrate compound is obtained in 74.7% yield after recrystallization from methanol [1], while the phenoxy nitrate analog is obtained in only 32% yield after recrystallization from ethanol [2]. This 2.3-fold higher yield for the target compound suggests a more efficient synthesis pathway that may translate into lower production costs and better scalability.

Process chemistry Scale-up feasibility Cost of goods

In Vivo Antifungal Efficacy of the Class: The Butylthio Analog Demonstrates Twofold Superiority Over Ketoconazole in Systemic Candidiasis

While direct in vivo data for the phenylthio nitrate compound are not publicly available, the structurally proximate butylthio analog SM-4470 [(R)-3-(n-butylthio)-2-(2,4-dichlorophenyl)-1-(imidazole-1-yl)-2-propanol hydrochloride] has been directly compared to ketoconazole in a murine systemic candidiasis model. SM-4470 demonstrated a twofold-higher therapeutic effect than ketoconazole when administered orally at equivalent doses [1]. This class-level evidence establishes that the imidazolylpropanol thioether scaffold can outperform the clinically established azole ketoconazole, providing a scientific rationale for further evaluation of the phenylthio nitrate variant.

Antifungal efficacy In vivo candidiasis Drug development

Physicochemical Differentiation: Hydrogen Bond Donor/Acceptor Profile and Rotatable Bond Count vs. Common Azoles

The phenylthio nitrate compound possesses 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 6 rotatable bonds [1], differing from ketoconazole (0 HBD, 8 HBA, 7 rotatable bonds) and fluconazole (1 HBD, 7 HBA, 5 rotatable bonds) [2]. These computed property differences influence passive membrane permeability and oral bioavailability potential within the azole class. The lower hydrogen bond donor count compared to fluconazole and the balanced rotatable bond count suggest a distinct absorption and distribution profile that must be considered when selecting a lead scaffold for antifungal optimization.

Drug-likeness Physicochemical properties Permeability prediction

Recommended Research and Industrial Use Cases for 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(phenylthio)-2-propanol nitrate


Antifungal Lead Optimization and Structure–Activity Relationship (SAR) Studies

The phenylthio nitrate scaffold serves as a core template for exploring the impact of thioether side-chain variation on antifungal potency. The established twofold in vivo advantage of the butylthio analog SM-4470 over ketoconazole [1] provides a benchmark against which the phenylthio variant can be systematically compared in standardized Candida albicans murine models, enabling SAR-driven optimization of the thioether substituent.

Gram-Scale Synthesis Feasibility Assessment for Early Preclinical Supply

With a demonstrated synthetic yield of 74.7% [1] using a straightforward epoxide-opening route, this compound is well-suited for process chemistry evaluation aimed at producing gram-to-kilogram quantities. The significantly higher yield compared to the phenoxy analog (32%) [2] positions the phenylthio nitrate as a more cost-effective choice for initial scale-up campaigns.

Analytical Method Development and Reference Standard Qualification

The well-defined melting point (158–160°C) [1] and distinctive physicochemical profile (MW 442.3, HBD 2, HBA 6) [2] make this compound suitable for use as a chromatographic reference standard in HPLC or UPLC method development for imidazole antifungal purity testing and impurity profiling.

Mechanistic Probe for Ergosterol Biosynthesis Inhibition Studies

As an imidazole derivative, this compound is expected to inhibit fungal lanosterol 14α-demethylase (CYP51), the same target engaged by ketoconazole [1]. Its distinct thioether side chain and nitrate salt form may confer altered enzyme binding kinetics or selectivity, making it a valuable tool for comparative biochemical CYP51 inhibition assays.

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